Ingenol 3,20-dibenzoate is a diterpenoid compound derived from the plant Euphorbia peplus. This compound has gained attention for its significant biological activities, particularly as a selective agonist of protein kinase C (PKC) isoforms. Ingenol 3,20-dibenzoate is known for its ability to induce apoptosis in cancer cells, making it a subject of interest in cancer research and therapeutic applications. Its molecular formula is , with a molecular weight of approximately 556.64 g/mol .
The synthesis of ingenol 3,20-dibenzoate typically involves a multi-step process that includes esterification of ingenol with benzoic acid. Key reagents include dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), which act as catalysts to facilitate the reaction under anhydrous conditions to prevent hydrolysis .
Ingenol 3,20-dibenzoate can participate in various chemical reactions, including:
Ingenol 3,20-dibenzoate functions primarily through the activation of protein kinase C isoforms. Upon activation, it induces translocation of various PKC isoforms from the cytosol to cellular membranes, triggering downstream signaling pathways that lead to apoptosis. This process involves the de novo synthesis of macromolecules necessary for cell death .
Ingenol 3,20-dibenzoate has several significant applications across various fields:
Ingenol 3,20-dibenzoate (IDB) is a semi-synthetic diterpenoid ester with the molecular formula C₃₄H₃₆O₇ and a molecular weight of 556.65 g/mol [6] [8]. Its structure features a complex tetracyclic ingenane core characteristic of ingenol derivatives, with benzoate esters at the C-3 and C-20 positions [8]. This bifunctional esterification is critical for its biological activity, as the unmodified ingenol core exhibits minimal pharmacological effects [3]. The compound possesses eight defined stereocenters, contributing to its three-dimensional configuration, which is essential for its protein kinase C (PKC)-binding affinity [8].
IDB belongs to a broader class of ingenol derivatives optimized for enhanced pharmacological properties. Structure-activity relationship (SAR) studies indicate that esterification at C-3 with lipophilic groups (e.g., benzoate in IDB, hexanoate in ingenol B, or angelate in ingenol-3-angelate) confers potent PKC agonist activity [3]. Notably, di-esterification patterns (C-3 and C-20) distinguish IDB from mono-esters like ingenol-3-angelate. Synthetic efforts focus on modifying C-3 esters to balance potency and selectivity, with α,β-unsaturated esters (e.g., acrylates) showing particularly high efficacy in HIV latency reversal [3].
Table 1: Key Structural Features of Ingenol 3,20-Dibenzoate
Property | Description |
---|---|
Molecular Formula | C₃₄H₃₆O₇ |
Molecular Weight | 556.65 g/mol |
Stereocenters | 8 defined stereocenters [8] |
Esterification Sites | C-3 and C-20 benzoate groups |
Core Structure | Tetracyclic ingenane diterpenoid |
Solubility | Soluble in DMSO (100 mg/mL) and ethanol [7] |
IDB originates from ingenol, a diterpenoid naturally found in plants of the Euphorbia genus (Euphorbiaceae family). These plants have been used for millennia in traditional medicine across diverse cultures [3]. The parent compound, ingenol, is typically extracted from Euphorbia latex, but its direct pharmacological utility is limited due to reactivity and instability. Semi-synthetic modification via esterification—such as the addition of benzoate groups at C-3 and C-20—yielded IDB with enhanced bioactivity [6] [7].
Historically, ingenol derivatives gained prominence in anticancer research following observations of Euphorbia extracts' tumor-promoting effects. This led to the discovery of PKC as a molecular target [6]. IDB emerged as a research tool in the 1980s–1990s to probe PKC signaling pathways, with studies highlighting its unique isoform selectivity compared to phorbol esters [7]. Its development reflects a broader trend in natural product optimization: medicinal chemists modify natural scaffolds to improve potency, selectivity, and drug-like properties. Recent investigations into HIV eradication strategies have further cemented IDB’s role in pharmacological research [3].
IDB exhibits multifaceted biological activities centered on its potent and selective agonism of protein kinase C (PKC) isoforms:
PKC Modulation and Signaling EffectsIDB acts as a PKC isoform-selective agonist, inducing translocation of novel PKC isoforms (nPKC-δ, -ε, -θ) and PKC-μ from the cytosol to the membrane particulate fraction [2] [4] [5]. This translocation activates downstream signaling cascades, including NF-κB pathway induction via IκB phosphorylation [3]. Such mechanisms underpin its ability to reverse HIV-1 latency by reactivating proviral transcription in resting CD4⁺ T-cells—a crucial step in "shock and kill" eradication strategies [3].
Antiviral ActivityIDB demonstrates potent antiviral effects against HIV and other viruses:
Anticancer and Immune-Modulatory EffectsIDB induces apoptosis in cancer cells through de novo macromolecule synthesis [2] [4] [6]. It significantly enhances immune surveillance by boosting IFN-γ production and degranulation in natural killer (NK) cells, particularly when stimulated by non-small cell lung cancer (NSCLC) cells [2] [4] [5]. This NK cell activation suggests potential for cancer immunotherapy applications. Additionally, IDB mitigates chemotherapy-induced side effects; in murine models, it lessened 5-fluorouracil-induced anemia (20 μg/mouse, i.p.) [2] [4].
Table 2: Key Biological Activities of Ingenol 3,20-Dibenzoate
Activity | Mechanism/Effect | Experimental Data |
---|---|---|
PKC Agonism | Translocation of nPKC-δ, -ε, -θ, PKC-μ | Isoform-selective activation [2] [4] |
HIV Latency Reversal | NF-κB-mediated proviral reactivation | Synergizes with other LRAs [3] |
Antiviral Activity | HIV-1 inhibition (EC₅₀ = 27 nM); HIV-2 (EC₅₀ = 9 nM) | MT-4 cell assays [2] [4] |
NK Cell Modulation | ↑ IFN-γ production; ↑ degranulation against NSCLC cells | Dose-dependent (0–10,000 nM) [2] [4] |
Hematopoietic Support | Mitigation of chemotherapy-induced anemia | Mouse model [2] [4] |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: